molecular formula C22H24N4O2S B12202483 N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide

Cat. No.: B12202483
M. Wt: 408.5 g/mol
InChI Key: LDDKNEYIVRRRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and prop-2-enyl groups. The final step involves the acylation of the triazole derivative with 2,3-dimethylphenyl acetamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the successful completion of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both methoxyphenyl and prop-2-enyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-5-13-26-21(17-9-11-18(28-4)12-10-17)24-25-22(26)29-14-20(27)23-19-8-6-7-15(2)16(19)3/h5-12H,1,13-14H2,2-4H3,(H,23,27)

InChI Key

LDDKNEYIVRRRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.